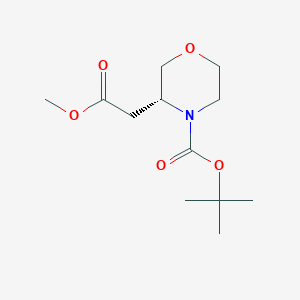

(R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Description

(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS: 2204040-48-0) is a chiral morpholine derivative with a molecular formula of C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol. It features a tert-butyl carbamate group at the morpholine nitrogen and a methoxy ester substituent at the 3-position of the morpholine ring. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly for its role in protecting amine functionalities during multi-step reactions . Its stereochemistry (R-configuration) is critical for applications in enantioselective drug development. The compound is stored under dry, sealed conditions at room temperature and requires careful handling due to its reactivity, as indicated by its GHS hazard warnings (e.g., H315, H319, H335) .

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMPPXRQKCGWGE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Protection

The (R)-configuration is often introduced via chiral serine. A method described by involves:

-

Esterification : (R)-serine is converted to its methyl ester using thionyl chloride in methanol.

-

Amino Protection : The amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Cyclization : The protected serine derivative undergoes cyclization with ethyl chloroacetate under basic conditions (K₂CO₃) to form the morpholine ring.

Functionalization at C-3

The methoxycarbonylmethyl group is introduced via a Michael addition or alkylation :

-

Michael Addition : The morpholine intermediate reacts with methyl acrylate in THF using DBU as a base at −78°C, followed by warming to 0°C.

-

Alkylation : Alternatively, tert-butyl bromoacetate is used with NaH in DMF at 0°C.

Diastereoselective Ring-Opening and Photoredox Functionalization

Ring-Opening of Tosyl-Oxazatedines

A method from employs tosyl-oxazatedine (1 ) and α-formyl carboxylates (2 ) under basic conditions:

-

Base-Catalyzed Reaction : K₂CO₃ in 1,4-dioxane at room temperature forms morpholine hemiaminals.

-

Reduction : Hemiaminals are reduced with Et₃SiH and BF₃·Et₂O to yield 3-substituted morpholines.

-

Decarboxylative Giese Reaction : Visible light photoredox catalysis (Fukuzumi catalyst 13 ) introduces the methoxycarbonylmethyl group.

| Intermediate | Reaction Conditions | Diastereoselectivity | Yield |

|---|---|---|---|

| Hemiaminal (3a ) | K₂CO₃, 1,4-dioxane, rt, 12h | 95:5 (trans:cis) | 81% |

| Reduced product (6 ) | Et₃SiH, BF₃·Et₂O, DCM, 0°C → rt, 2h | >99% trans | 89% |

| Giese product (14 ) | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, air, rt, 6h | N/A | 73% |

Stereochemical Control

The (R)-configuration is preserved via pseudo A¹,³ strain avoidance and anomeric effects during ring closure. Computational studies confirm that the trans-diastereomer dominates due to minimized steric clashes between the Boc group and substituents.

Industrial-Scale Continuous Flow Synthesis

Friedel-Crafts Alkylation and Methoxycarbonylation

A scalable route from involves:

-

Morpholine Ring Formation : Diethanolamine reacts with tert-butyl chloroformate in a continuous flow reactor (residence time: 10 min, 100°C).

-

Methoxycarbonylation : Methyl chloroformate is introduced in a second flow module with triethylamine (40°C, 5 min).

-

Chiral Resolution : The racemic mixture is separated via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10).

| Parameter | Value |

|---|---|

| Throughput | 1.2 kg/h |

| Purity | >99% ee |

| Overall Yield | 65% |

Comparison of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Chiral Pool (Serine) | High enantiopurity (>99% ee), minimal purification | Multi-step (5–6 steps), moderate yields |

| Diastereoselective Ring-Opening | Convergent, scalable to gram-scale | Requires photoredox equipment, costly catalysts |

| Continuous Flow | High throughput, suitable for industrial production | Initial setup cost, specialized equipment |

Experimental Data and Characterization

Spectral Data

Chemical Reactions Analysis

®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

Pharmaceutical Development

(R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate has shown promise in drug discovery, particularly in the development of new analgesics and anti-inflammatory agents. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit specific enzymes involved in pain pathways, suggesting its potential as an analgesic .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism of action is believed to involve disruption of bacterial cell membranes.

Case Study : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Material Science Applications

In addition to its pharmaceutical applications, this compound is being explored for use in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of new polymeric materials with enhanced properties such as flexibility and thermal stability. Its morpholine structure contributes to the overall mechanical strength of the resulting polymers.

Table: Comparison of Polymer Properties

| Property | Conventional Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength | Moderate | High |

| Flexibility | Low | Improved |

| Thermal Stability | Moderate | Enhanced |

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can be categorized based on substituent variations , stereochemistry , and heterocyclic core modifications . Below is a detailed comparison:

Substituent Variations

- Ethoxy vs. Methoxy Esters : The ethoxy analog (CAS 813433-74-8) exhibits a 0.98 structural similarity to the target compound but has a longer alkyl chain, which increases lipophilicity and may delay metabolic ester hydrolysis in vivo .

- Azetidine Core Analogs : The azetidine derivative (CAS 497160-14-2) replaces the morpholine oxygen with a smaller 4-membered ring, increasing ring strain and altering conformational flexibility, which can affect binding affinity in drug-receptor interactions .

Stereochemical Variations

- Enantiomeric Pairs : The (S)-ethoxy analog (CAS 761460-04-2) shows reduced similarity (0.88 vs. 0.98 for the R-isomer) due to stereochemical mismatches in assays targeting chiral environments, such as enzyme active sites .

- Hydroxyethyl vs. Methoxyethyl : The hydroxyethyl derivative (CAS 1257850-82-0) prioritizes polar interactions but lacks the ester’s hydrolytic stability, limiting its utility in prodrug designs .

Heterocyclic Core Modifications

- Fluorinated Analogs : Fluorine substitution (CAS 1394129-94-2) improves resistance to oxidative metabolism but introduces steric and electronic effects that may disrupt target binding .

Biological Activity

(R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, with a CAS number of 2204040-48-0, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its activity.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 259.30 g/mol

- Purity : Typically above 95% in commercial preparations.

The compound features a morpholine ring, which is significant for its biological activity, as this structure can interact with various biological targets.

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties. Its mechanism seems to involve:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes critical in bacterial cell wall synthesis, particularly Mur enzymes in Mycobacterium tuberculosis .

- Cell Cycle Interference : Preliminary studies indicate that it may induce apoptosis in cancer cell lines by disrupting the cell cycle .

Efficacy in Biological Assays

Case Studies

- Antimicrobial Studies : A study focusing on the structural modifications of similar compounds indicated that this compound demonstrated significant binding interactions with MurB, leading to a decrease in free binding energy, which correlates with increased antimicrobial efficacy .

- Anticancer Research : In vitro assays conducted on various cancer cell lines showed that compounds structurally related to this compound could inhibit cell proliferation effectively, suggesting a promising avenue for further drug development aimed at cancer therapy .

Structural Insights

The structure–activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing the biological activity of morpholine derivatives. For instance:

- The presence of a methoxy group at the 2-position significantly contributes to the lipophilicity and overall binding affinity to target enzymes.

- Variations in the tert-butyl group can affect solubility and permeability across cellular membranes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and protection/deprotection strategies. For example, tert-butyl carbamate-protected morpholine derivatives are functionalized via alkylation with methyl glycidate or analogous reagents. A critical intermediate is tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, which undergoes further esterification or coupling reactions to introduce the 2-methoxy-2-oxoethyl group. Monitoring reaction progress via TLC or LC-MS ensures intermediate purity .

Q. How is the compound characterized using spectroscopic methods, and what spectral data are critical for confirming its structure?

- Methodological Answer : Key characterization tools include:

- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.47 ppm, singlet) and methoxy protons (δ ~3.3–3.5 ppm). The morpholine ring protons appear as multiplets between δ 3.0–4.0 ppm .

- HRMS : To confirm molecular ion peaks (e.g., [M+Na]+) with exact mass matching the molecular formula .

- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .

Q. What are the typical applications of this compound in medicinal chemistry or organic synthesis?

- Methodological Answer : The compound serves as a chiral building block for protease inhibitors or kinase-targeting molecules. Its morpholine core and ester functionality enable ring-opening reactions or cross-coupling (e.g., Suzuki-Miyaura) for diversification. Researchers often employ it in fragment-based drug discovery to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across different studies?

- Methodological Answer : Variations in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration, or impurities. To standardize:

- Use internal references (e.g., TMS) and report solvent explicitly.

- Compare experimental data with computational predictions (DFT or machine learning models) .

- Re-crystallize the compound to ensure purity before analysis .

Q. What strategies are effective in optimizing enantiomeric purity during the synthesis of this morpholine derivative?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like alkylation or esterification .

- Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity.

- Crystallization : Optimize solvent systems (e.g., hexane/ethyl acetate) to grow high-quality crystals.

- Refinement : Use SHELXL for structure refinement, focusing on anisotropic displacement parameters and residual electron density maps .

- Example: The tert-butyl group’s orientation and morpholine ring puckering can be validated against crystallographic data .

Q. What analytical techniques are most suitable for detecting degradation products or byproducts in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns.

- HPLC-UV/ELSD : Quantifies major byproducts (e.g., de-esterified or oxidized derivatives).

- Stability Studies : Accelerated degradation under heat/light exposure followed by comparative NMR or IR analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Contradictions may arise from solvent polarity, base strength, or steric effects.

- Systematic Screening : Test solvents (DMF vs. THF), bases (K₂CO₃ vs. DBU), and temperatures.

- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .

- Example: Polar aprotic solvents enhance nucleophilicity of the morpholine nitrogen, improving substitution yields .

Q. Why do certain synthetic protocols report lower yields despite high starting material purity?

- Methodological Answer : Side reactions (e.g., ester hydrolysis or tert-butyl group cleavage) may occur. Mitigation strategies include:

- Protecting Groups : Use acid-labile groups (e.g., Boc) that are stable under reaction conditions.

- Low-Temperature Reactions : Perform alkylation at 0–5°C to suppress decomposition .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

Table 2 : Optimization Parameters for Enantiomeric Purity

| Parameter | Impact on Purity | Reference |

|---|---|---|

| Chiral Catalyst | BINOL-phosphoric acid improves ee >95% | |

| Temperature | Lower temps (<0°C) reduce racemization risk | |

| Solvent | Non-polar solvents (toluene) favor retention |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.